1-Hydroxy-N,N-di(propan-2-yl)cyclohexane-1-carboxamide
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Overview
Description
1-Hydroxy-N,N-di(propan-2-yl)cyclohexane-1-carboxamide is an organic compound belonging to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons where the carbon atoms are arranged in a ring structure. This compound is characterized by a cyclohexane ring substituted with a hydroxy group and a carboxamide group, where the nitrogen atom is further substituted with two isopropyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hydroxy-N,N-di(propan-2-yl)cyclohexane-1-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of cyclohexanone with isopropylamine in the presence of a reducing agent such as sodium borohydride. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to the desired carboxamide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield
Chemical Reactions Analysis
Types of Reactions
1-Hydroxy-N,N-di(propan-2-yl)cyclohexane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a suitable base.
Major Products
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of N,N-di(propan-2-yl)cyclohexylamine.
Substitution: Formation of substituted cyclohexane derivatives.
Scientific Research Applications
1-Hydroxy-N,N-di(propan-2-yl)cyclohexane-1-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Hydroxy-N,N-di(propan-2-yl)cyclohexane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group and carboxamide moiety play crucial roles in binding to these targets, leading to modulation of their activity. The compound may also participate in various biochemical pathways, influencing cellular processes and physiological responses.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanone: A precursor in the synthesis of 1-Hydroxy-N,N-di(propan-2-yl)cyclohexane-1-carboxamide.
N,N-Di(propan-2-yl)cyclohexylamine: A reduced form of the compound.
Cyclohexanol: A related compound with a hydroxy group on the cyclohexane ring.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
65367-56-8 |
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Molecular Formula |
C13H25NO2 |
Molecular Weight |
227.34 g/mol |
IUPAC Name |
1-hydroxy-N,N-di(propan-2-yl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C13H25NO2/c1-10(2)14(11(3)4)12(15)13(16)8-6-5-7-9-13/h10-11,16H,5-9H2,1-4H3 |
InChI Key |
JVLWXWVVCJIYSN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)C1(CCCCC1)O |
Origin of Product |
United States |
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